7-Bromochromane-2-carbonitrile
Description
7-Bromochromane-2-carbonitrile is a brominated chromane derivative featuring a cyano group at the 2-position of the benzopyran scaffold.
Properties
Molecular Formula |
C10H8BrNO |
|---|---|
Molecular Weight |
238.08 g/mol |
IUPAC Name |
7-bromo-3,4-dihydro-2H-chromene-2-carbonitrile |
InChI |
InChI=1S/C10H8BrNO/c11-8-3-1-7-2-4-9(6-12)13-10(7)5-8/h1,3,5,9H,2,4H2 |
InChI Key |
AEEIYKAONFSQSV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=C(C=C2)Br)OC1C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromochromane-2-carbonitrile typically involves the bromination of chromane derivatives followed by the introduction of a nitrile group. One common method includes:
Bromination: Chromane is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator like azobisisobutyronitrile (AIBN).
Nitrile Introduction: The brominated chromane is then reacted with a cyanide source, such as sodium cyanide (NaCN) or potassium cyanide (KCN), under basic conditions to introduce the nitrile group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
7-Bromochromane-2-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation Reactions: The chromane ring can be oxidized to form chromone derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydroxide, NaOH) or a catalyst (e.g., palladium, Pd).
Reduction: Reducing agents (e.g., LiAlH4) in anhydrous solvents (e.g., ether).
Oxidation: Oxidizing agents (e.g., KMnO4) in acidic or basic conditions.
Major Products
Substitution: Formation of substituted chromane derivatives.
Reduction: Formation of 7-bromochromane-2-amine.
Oxidation: Formation of 7-bromochromone-2-carbonitrile.
Scientific Research Applications
7-Bromochromane-2-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 7-Bromochromane-2-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromine and nitrile groups can enhance its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Key Structural Differences :
- Chromane vs. Indole/Quinoline: The benzopyran core of chromane lacks the nitrogen atom present in indole and quinoline, altering electronic properties and hydrogen-bonding capabilities.
Functional Properties
- Electrophilic Reactivity: Brominated indoles (e.g., 7-Bromo-1-methyl-2-phenyl-1H-indole-3-carbonitrile) undergo electrophilic substitutions at specific positions, as demonstrated by their synthesis using NCTS (N-cyano-N-phenyl-p-toluenesulfonamide) . Chromane derivatives may exhibit distinct reactivity due to reduced aromaticity.
- Biological Activity: Indole-3-carbonitriles are noted for protein kinase inhibition, attributed to interactions with ATP-binding pockets . Chromane derivatives, while unexplored here, are known in literature for similar kinase-targeting roles.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
